N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide
CAS No.: 2250243-57-1
Cat. No.: VC17139782
Molecular Formula: C23H32N2O2S
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2250243-57-1 |
|---|---|
| Molecular Formula | C23H32N2O2S |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide |
| Standard InChI | InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3 |
| Standard InChI Key | IOYOEAWKYFRZLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperidine ring substituted at the 4-position with a methoxymethyl group () and a phenylbutanamide moiety (). A 2-thiophen-2-ylethyl chain is attached to the piperidine nitrogen, introducing heterocyclic aromaticity via the thiophene ring . The three-dimensional conformation of the molecule is critical for receptor binding, as the spatial arrangement of the methoxymethyl and thiophenylethyl groups influences interactions with opioid receptor subpockets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 400.6 g/mol | |
| CAS Number | 2250243-57-1 | |
| Parent Compound | Sufentanil (CID 41693) | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Manufacturing Processes
Key Synthetic Pathways
The synthesis of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide involves three primary steps:
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Piperidine Core Formation: 4-(Phenylamino)-4-(methoxymethyl)piperidine is synthesized via reductive amination, using formaldehyde and methylamine derivatives .
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Alkylation: The piperidine nitrogen is alkylated with 2-(2-thienyl)ethyl methanesulfonate in dichloromethane at 60–80°C .
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Acylation: The intermediate is reacted with butyryl chloride or butyric anhydride to introduce the phenylbutanamide group.
Optimization Challenges
Yields are highly dependent on reaction conditions. For instance, alkylation in polar aprotic solvents like dimethylformamide (DMF) improves selectivity by minimizing side reactions . Purification via alcohol-based crystallization enhances product purity to >95% .
Mechanism of Action and Pharmacodynamics
Opioid Receptor Agonism
The compound binds to μ-opioid receptors (MOR) with high affinity, inhibiting adenylate cyclase and reducing cAMP levels. This action hyperpolarizes neurons by opening potassium channels and closing voltage-gated calcium channels, thereby suppressing pain signaling .
Structure-Activity Relationships (SAR)
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Methoxymethyl Group: Enhances lipid solubility, facilitating blood-brain barrier penetration.
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Thiophenylethyl Chain: Increases receptor affinity through hydrophobic interactions with transmembrane domain 3 of MOR .
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Phenylbutanamide: Prolongs duration of action by resisting enzymatic hydrolysis compared to shorter acyl chains .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
The compound exhibits rapid absorption following intravenous administration, with a volume of distribution () of 3–4 L/kg, indicating extensive tissue penetration. Its logP value of 3.2 predicts significant partitioning into lipid-rich tissues, including the central nervous system .
Metabolism and Excretion
Hepatic metabolism predominates via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation and oxidation of the thiophene ring . Metabolites are excreted renally, with a half-life () of approximately 6–8 hours.
Comparative Analysis with Related Fentanyl Analogues
Table 2: Comparison with Select Fentanyl Analogues
The butanamide derivative exhibits intermediate receptor affinity compared to sufentanil ( nM) and acrylfentanyl ( nM) . Its longer acyl chain may reduce potency but enhance duration of action.
Regulatory and Legal Status
As a fentanyl analogue, this compound falls under Schedule I of the Controlled Substances Act in the United States . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged it in 2024 due to illicit trafficking reports.
Future Research Directions
Detection Challenges
Development of mass spectrometry-based assays is critical for identifying the compound in biological samples, as standard opioid immunoassays show cross-reactivity below 10% .
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